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Compound of Interest

Compound Name: Scopine Di(2-thienylglycolate)-D3

Cat. No.: B13447321 Get Quote

N-Demethyl Tiotropium-D3: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals on the physical and chemical properties of N-Demethyl

Tiotropium-D3. This document provides detailed information on the compound's characteristics,

synthesis, and analytical characterization, including experimental protocols and data presented

in a clear and accessible format.

Core Physical and Chemical Properties
N-Demethyl Tiotropium-D3 is the deuterated form of N-Demethyl Tiotropium, a key intermediate

in the synthesis of Tiotropium, a long-acting muscarinic antagonist used in the management of

chronic obstructive pulmonary disease (COPD). The introduction of deuterium isotopes makes

it a valuable internal standard for pharmacokinetic and metabolic studies of Tiotropium.

Table 1: Physical and Chemical Properties of N-Demethyl Tiotropium-D3
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Property Value Source(s)

Chemical Name

(1R,2R,4S,5S,7s)-9-(Methyl-

d3)-3-oxa-9-

azatricyclo[3.3.1.02,4]nonan-7-

yl 2-hydroxy-2,2-dithiophen-2-

ylacetate

N/A

Molecular Formula C₁₈H₁₆D₃NO₄S₂ N/A

Molecular Weight 380.51 g/mol N/A

CAS Number

Not available for the free base.

1127226-56-5 for the bromide

salt.

N/A

Appearance White to off-white solid N/A

Melting Point

Data not available for the

deuterated compound. The

melting point of Tiotropium

Bromide (the quaternized, non-

deuterated form) is reported to

be in the range of 218-220

°C[1] or 225-235 °C with

decomposition[2].

Boiling Point

Data not available. The

compound is expected to

decompose at high

temperatures.

N/A

Solubility Data for the deuterated

compound is not readily

available. N-Demethyl

Tiotropium (non-deuterated) is

soluble in methanol and

DMSO[3]. Tiotropium Bromide

is sparingly soluble in water

and methanol[2][4], with a

solubility of approximately 5
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mg/mL in PBS (pH 7.2)[5] and

around 20 mg/mL in DMSO[5].

Storage Store at 2-8 °C in a dry place. N/A

Isotopic Purity
Typically ≥98% deuterated

forms (d₁-d₃).
N/A

Synthesis and Purification
The synthesis of N-Demethyl Tiotropium-D3 can be conceptualized as a two-step process: first,

the synthesis of the non-deuterated precursor, N-Demethyl Tiotropium, followed by N-

methylation using a deuterated methyl source.

Synthesis of N-Demethyl Tiotropium (Precursor)
The synthesis of N-Demethyl Tiotropium is described in various patents and involves the

reaction of methyl di(2-thienyl)glycolate with scopine.

Experimental Protocol: Synthesis of N-Demethyl Tiotropium

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet,

suspend scopine and a weak inorganic base (e.g., 1.0 to 1.5 mole equivalents of potassium

carbonate) in a suitable polar organic solvent such as dimethylformamide (DMF) or

acetonitrile.

Addition of Reactant: To this suspension, add methyl di(2-thienyl)glycolate.

Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 65 °C

and maintain for 18 to 20 hours under a nitrogen atmosphere[6][7]. The reaction progress

can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

Work-up and Isolation:

After completion of the reaction, cool the mixture to room temperature.

Add an acid, such as hydrobromic acid, to the cooled mixture to form a two-phase system

(organic and aqueous).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://cdn.caymanchem.com/cdn/insert/15773.pdf
https://cdn.caymanchem.com/cdn/insert/15773.pdf
https://patents.google.com/patent/US7662963B2/en
https://patents.google.com/patent/US20080051582A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13447321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the aqueous phase and wash it with an organic solvent to remove unreacted

starting material.

Adjust the pH of the aqueous phase with a base to precipitate the N-Demethyl Tiotropium.

Filter the precipitate, wash it with water, and dry it under vacuum to yield the crude

product[6].

Purification: The crude N-Demethyl Tiotropium can be further purified by recrystallization

from a suitable solvent system.

Logical Relationship Diagram: Synthesis of N-Demethyl Tiotropium
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Synthesis workflow for N-Demethyl Tiotropium.
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N-Deuteromethylation of N-Demethyl Tiotropium
The final step to obtain N-Demethyl Tiotropium-D3 involves the N-methylation of the precursor

with a deuterated methylating agent.

Experimental Protocol: N-Deuteromethylation

This protocol is a proposed method based on standard organic chemistry procedures for N-

methylation of secondary amines, as a specific protocol for this deuteration is not publicly

available.

Reaction Setup: Dissolve the synthesized N-Demethyl Tiotropium in a suitable aprotic

solvent such as acetonitrile or a mixture of acetonitrile and chloroform in a reaction flask

under a nitrogen atmosphere.

Addition of Deuterated Reagent: Add a deuterated methylating agent, such as iodomethane-

D₃ (CD₃I), to the solution. A slight excess of the methylating agent may be used.

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress

can be monitored by LC-MS to observe the formation of the desired product and the

disappearance of the starting material.

Work-up and Isolation:

Upon completion, the product may precipitate out of the solution. If so, it can be collected

by filtration.

If the product remains in solution, the solvent can be removed under reduced pressure.

The resulting residue can be purified by crystallization from a suitable solvent system to

afford the final product, N-Demethyl Tiotropium-D3.

Logical Relationship Diagram: N-Deuteromethylation
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Proposed workflow for the N-deuteromethylation step.
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Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the

comprehensive characterization of N-Demethyl Tiotropium-D3, confirming its identity, purity,

and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the chemical purity of N-Demethyl Tiotropium-D3.

Experimental Protocol: HPLC Analysis

This protocol is based on published methods for the analysis of Tiotropium and its related

substances.[8][9]

Chromatographic System: A standard HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at

pH 3.2) and an organic modifier like acetonitrile.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 240 nm.

Sample Preparation: Dissolve an accurately weighed amount of N-Demethyl Tiotropium-D3

in the mobile phase or a suitable diluent to a known concentration.

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

The purity is determined by calculating the percentage of the main peak area relative to the

total peak area.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to determine the isotopic

enrichment of N-Demethyl Tiotropium-D3.
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Experimental Protocol: Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with

an electrospray ionization (ESI) source is recommended for accurate mass measurement

and isotopic pattern analysis.

Ionization Mode: Positive ion mode is typically used for quaternary ammonium compounds.

Sample Introduction: The sample can be introduced directly via infusion or through an LC

system.

Data Acquisition: Acquire full scan mass spectra to observe the molecular ion peak and its

isotopic distribution.

Analysis:

Molecular Weight Confirmation: The observed m/z of the molecular ion should correspond

to the calculated exact mass of the protonated N-Demethyl Tiotropium-D3 molecule

([M+H]⁺).

Isotopic Enrichment: The isotopic purity can be determined by analyzing the relative

intensities of the peaks corresponding to the deuterated (d₃), partially deuterated (d₂, d₁),

and non-deuterated (d₀) species. The isotopic enrichment is calculated after correcting for

the natural abundance of isotopes.

Experimental Workflow Diagram: Isotopic Purity Assessment by MS
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Workflow for determining isotopic purity by mass spectrometry.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of N-Demethyl

Tiotropium-D3 and verifying the position of the deuterium labels.

Experimental Protocol: NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated

methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

¹H NMR: To observe the signals of the non-deuterated protons. The absence or significant

reduction of the N-methyl signal compared to the non-deuterated standard confirms

deuteration at this position.

¹³C NMR: To confirm the carbon skeleton of the molecule.

²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm its

presence.

Sample Preparation: Dissolve a sufficient amount of the sample in the chosen deuterated

solvent.

Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR

spectra should be consistent with the proposed structure of N-Demethyl Tiotropium-D3.

Biological Activity and Signaling Pathway
N-Demethyl Tiotropium-D3 is primarily used as an internal standard and is not intended for

direct therapeutic use. Its biological activity is expected to be similar to that of N-Demethyl

Tiotropium, which is a precursor to Tiotropium. Tiotropium is a potent antagonist of muscarinic

acetylcholine receptors (M₁, M₂, and M₃). In the airways, its antagonism of M₃ receptors on

smooth muscle cells leads to bronchodilation.

Signaling Pathway of Tiotropium's Action
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Tiotropium exerts its therapeutic effect by blocking the action of acetylcholine (ACh) on

muscarinic receptors in the airways. This inhibition prevents the downstream signaling cascade

that leads to smooth muscle contraction and mucus secretion.
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Tiotropium Signaling Pathway
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Simplified signaling pathway of Tiotropium's antagonism at the M₃ muscarinic receptor.
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This technical guide provides a comprehensive overview of the physical properties, synthesis,

and analysis of N-Demethyl Tiotropium-D3. The detailed protocols and diagrams are intended

to be a valuable resource for professionals in the fields of pharmaceutical research and

development. It is important to note that while some experimental details are based on

established procedures for related compounds, they should be optimized for specific laboratory

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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